molecular formula C20H20N4 B14235689 3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile CAS No. 500021-43-2

3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile

Cat. No.: B14235689
CAS No.: 500021-43-2
M. Wt: 316.4 g/mol
InChI Key: QJAYUQDWDLRSLJ-UHFFFAOYSA-N
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Description

3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an imine group and a dipropanenitrile moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile typically involves the reaction of 3-methylbenzaldehyde with 4-aminobenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials into the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[(4-{(E)-[(3-Chlorophenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile
  • 3,3’-[(4-{(E)-[(3-Methoxyphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile

Uniqueness

3,3’-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

500021-43-2

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

3-[N-(2-cyanoethyl)-4-[(3-methylphenyl)iminomethyl]anilino]propanenitrile

InChI

InChI=1S/C20H20N4/c1-17-5-2-6-19(15-17)23-16-18-7-9-20(10-8-18)24(13-3-11-21)14-4-12-22/h2,5-10,15-16H,3-4,13-14H2,1H3

InChI Key

QJAYUQDWDLRSLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)N(CCC#N)CCC#N

Origin of Product

United States

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